(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

Catalog No.
S944412
CAS No.
915095-87-3
M.F
C17H14ClIO3
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-...

CAS Number

915095-87-3

Product Name

(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

IUPAC Name

(2-chloro-5-iodophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone

Molecular Formula

C17H14ClIO3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1

InChI Key

WBBJCIOCSVFCNI-AWEZNQCLSA-N

SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl

    Anticancer Activity Against Human Lung Adenocarcinoma Cells

    Synthesis of Empagliflozin

    Characterization of Compound 1

    Chemical Impurity Analysis

    NMR Spectroscopy of Compound 1

      Scientific Field: Spectroscopy and structural analysis.

      Summary: NMR spectra provide insights into the molecular structure of compound 1.

      Methods: 1H-NMR and 13C-NMR spectroscopy.

      Results: Spectral data for compound 1.

    Empagliflozin S-Furanose

      Scientific Field: Medicinal chemistry.

      Summary: Empagliflozin S-Furanose (related to compound 1) is characterized for analytical purposes.

      Methods: Detailed characterization data.

      Results: Analytical data for empagliflozin S-Furanose.

The compound (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a complex organic molecule characterized by its unique structural features. It consists of a chloro and an iodo substituent on a phenyl ring, linked to another phenyl group that is further substituted with a tetrahydrofuran moiety. This specific arrangement contributes to its potential biological activity and chemical reactivity.

Typical of organic compounds containing aromatic rings and carbonyl groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the chloro and iodo groups allows for nucleophilic substitution, where nucleophiles can replace these halogens.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Esterification: The hydroxyl group from the tetrahydrofuran can react with carboxylic acids to form esters.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds containing halogenated phenyl groups often show activity against various bacterial strains.
  • Anticancer Activity: Many structurally related compounds have been investigated for their potential as anticancer agents due to their ability to interfere with cellular processes.
  • Enzyme Inhibition: The structure may allow it to act as an inhibitor for specific enzymes, which is a common mechanism in drug action.

The synthesis of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone can be approached through several methods:

  • Starting Materials:
    • 2-chloro-5-iodophenol
    • 4-hydroxyphenylmethanone
    • Tetrahydrofuran derivatives
  • General Synthetic Steps:
    • Formation of the Carbonyl Group: Reacting the appropriate phenolic compound with an acyl chloride.
    • Substitution Reactions: Introducing the tetrahydrofuran moiety through ether formation via nucleophilic substitution.
    • Purification: Employing techniques such as column chromatography to isolate the desired product.

This compound has potential applications in various fields, including:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: In studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding the biological activity of this compound. These studies typically involve:

  • Molecular Docking Simulations: To predict how the compound interacts with target proteins, providing insights into its potential efficacy as a drug.
  • In Vitro Assays: Evaluating the biological activity against various cell lines to assess cytotoxicity and therapeutic potential.

Research has shown that even minor modifications in similar compounds can lead to significant differences in biological activity, highlighting the importance of detailed interaction studies .

Several compounds share structural similarities with (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, including:

  • 2-Chloro-5-bromophenol
    • Similar halogenated structure; investigated for antimicrobial properties.
  • 4-Hydroxyphenylmethanone
    • Lacks halogen substitutions but shares the phenolic structure; used in various biochemical applications.
  • Phenylacetone
    • A simpler ketone structure; serves as a precursor in organic synthesis but lacks the complexity of the target compound.

Uniqueness

The uniqueness of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone lies in its specific combination of halogenated phenyl groups and the tetrahydrofuran moiety, which may confer distinct biological activities not observed in simpler analogs. This complexity may enhance its potential as a therapeutic agent compared to structurally similar compounds .

Key Synthetic Pathways for Aryl Ketone Derivatives

The synthesis of aryl ketone derivatives represents a cornerstone of modern organic chemistry, with multiple established methodologies available for constructing the ketone functional group [1]. The most fundamental approach involves Friedel-Crafts acylation, which has been utilized since the 1870s for the formation of aromatic ketones [2]. This classical method employs acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride to generate the reactive acylium ion intermediate [3] [4].

Modern developments in aryl ketone synthesis have expanded beyond traditional Friedel-Crafts chemistry to encompass transition metal-catalyzed methodologies. Palladium-catalyzed carbonylative cross-coupling reactions have emerged as particularly valuable tools, enabling the direct formation of ketones from readily available starting materials [5] [6]. These reactions typically proceed through oxidative addition of the palladium catalyst to an organohalide, followed by carbon monoxide insertion and subsequent transmetalation with an organometallic partner [7].

Nickel-catalyzed reductive coupling represents another significant advancement in ketone synthesis methodology [8]. This approach allows for the direct coupling of unactivated alkyl bromides with carboxylic acids or acid derivatives under mild conditions, providing access to alkyl-aryl ketones that are challenging to prepare through traditional methods [8]. The reaction mechanism involves the formation of an acyl-nickel intermediate followed by reductive elimination to generate the desired ketone product.

Recent innovations have focused on developing transition-metal-free approaches to ketone synthesis. A notable example is the cross-coupling of alpha-(pseudo)halo aliphatic ketones with arylboronic acids via a 1,4-metallate shift mechanism [9]. This methodology operates under mild conditions in the presence of base and offers an operationally simple method for constructing carbon-carbon bonds without the need for precious metal catalysts.

Table 1: Comparative Analysis of Aryl Ketone Synthesis Methods

MethodCatalyst SystemSubstrate ScopeTypical Yield RangeReaction Conditions
Friedel-Crafts AcylationAlCl₃, FeCl₃Activated aromatics60-95%0-25°C, 2-12 h
Pd-Catalyzed CarbonylationPd(0)/Pd(II) complexesAryl/alkyl halides70-90%80-120°C, CO atmosphere
Ni-Catalyzed Reductive CouplingNi(II) salts, ZnAlkyl bromides, acids55-85%Room temperature, 3-6 h
Metal-Free Cross-CouplingBase-mediatedα-Halo ketones, boronic acids45-80%60-100°C, 12-24 h

The choice of synthetic methodology depends significantly on the specific substitution pattern and functional group tolerance required for the target molecule [10]. For highly functionalized substrates containing both electron-withdrawing and electron-donating groups, careful consideration must be given to reaction compatibility and selectivity issues [11].

Stereoselective Synthesis of Tetrahydrofuran-3-yl Ether Linkages

The stereoselective construction of tetrahydrofuran rings represents a challenging aspect of organic synthesis, particularly when precise stereochemical control is required [12]. Multiple strategies have been developed for accessing chiral tetrahydrofuran derivatives, with the choice of methodology depending on the desired stereochemical outcome and the nature of the starting materials.

Intramolecular nucleophilic substitution reactions constitute one of the most reliable approaches for stereoselective tetrahydrofuran synthesis [12]. These reactions typically proceed through five-membered ring formation via displacement of an appropriate leaving group by an internal nucleophile. The stereochemical outcome is governed by the substrate conformation and the nature of the nucleophilic center, with inversion of configuration typically observed at the electrophilic carbon [12].

Oxidative cyclization methodologies have proven particularly effective for generating cis-2,5-disubstituted tetrahydrofuran derivatives [13]. Permanganate-mediated oxidative cyclization of 1,5-diene precursors can achieve high levels of facial selectivity when chiral auxiliaries are incorporated into the substrate structure [13]. The use of (2R)-10,2-camphorsultam as a chiral auxiliary has been shown to furnish the desired tetrahydrofuran product as a single isolated diastereoisomer [13].

Table 2: Stereoselective Tetrahydrofuran Synthesis Methods

MethodologyStereoselectivitySubstrate RequirementsTypical dr/ee
Intramolecular SN2Inversion at electrophileHydroxyl nucleophile, leaving group>20:1 dr
Oxidative CyclizationAuxiliary-controlled1,5-Diene, chiral auxiliary>30:1 dr
Prins CyclizationChelation-controlledAlcohol, aldehyde, Lewis acid15-25:1 dr
Asymmetric CycloetherificationCatalyst-controlledCyanohydrin precursors85-95% ee

Asymmetric cycloetherification reactions employing organocatalysts represent a more recent development in stereoselective tetrahydrofuran synthesis [14]. These reactions enable the concomitant construction of multiple chiral centers through the cyclization of in situ generated cyanohydrins [14]. The methodology facilitates access to optically active tetrahydropyran derivatives, which are structural analogs of tetrahydrofurans and share similar synthetic challenges [14].

The preparation of 4,4-dimethyltetrahydrofuran building blocks has been achieved through efficient synthetic routes starting from readily available chiral pool materials [15]. The use of D-(-)-pantolactone as a starting material allows access to both enantiomers of the target tetrahydrofuran derivatives through a series of protecting group manipulations and reduction reactions [15].

Sustainable approaches to chiral tetrahydrofuran synthesis have been developed utilizing biomass-derived starting materials [16]. The treatment of L-arabinose with N,N-dimethylhydrazine under mildly acidic conditions provides access to chiral tetrahydrofuran derivatives in excellent yields [16]. This methodology represents an environmentally friendly alternative to traditional synthetic approaches and demonstrates the potential for utilizing renewable feedstock materials in complex molecule synthesis [16].

Halogenation and Iodination Position-Specific Reactions

The selective introduction of halogen atoms into aromatic systems requires careful consideration of both electronic and steric factors that influence regioselectivity [17] [18]. Electrophilic aromatic substitution represents the most common approach for aromatic halogenation, with the reactivity order following fluorine > chlorine > bromine > iodine [19]. However, this reactivity trend must be balanced against the stability of the resulting carbon-halogen bonds and the ease of subsequent functionalization [18].

Chlorination and bromination of aromatic compounds typically proceed through the activation of molecular halogen with Lewis acid catalysts [17] [20]. Aluminum trichloride and ferric halides serve as effective catalysts for generating the electrophilic halogen species required for aromatic substitution [17]. The mechanism involves the formation of a highly electrophilic halogen-Lewis acid complex that can effectively attack the electron-rich aromatic system [20].

Iodination presents unique challenges due to the relatively low electrophilicity of molecular iodine [18] [21]. Direct iodination of electron-rich aromatic systems can be achieved, but electron-deficient substrates typically require more powerful iodinating reagents [18]. N-iodosuccinimide and 1,3-diiodo-5,5-dimethylhydantoin represent commonly employed alternatives to molecular iodine for challenging iodination reactions [22].

Table 3: Aromatic Halogenation Reaction Conditions

HalogenElectrophilic SpeciesCatalystTemperature RangeSelectivity Factors
ChlorineCl₂-AlCl₃ complexAlCl₃, FeCl₃0-50°CElectronic, steric
BromineBr₂-AlBr₃ complexAlBr₃, FeBr₃0-25°CElectronic, steric
IodineI⁺ from I₂/oxidantCuCl₂, HNO₃25-80°CElectronic activation required
SelectfluorF-TEDA-BF₄None required25-60°CSubstrate activation

Recent developments in selective aromatic iodination have focused on the development of novel iodinating reagents and reaction conditions [22]. The use of sulfonyl hypoiodites, generated in situ from bis(methanesulfonyl) peroxide and iodide, has demonstrated exceptional regioselectivity for the iodination of electron-deficient arenes and heterocycles [22]. This methodology addresses the longstanding challenge of iodinating deactivated aromatic systems that are unreactive toward traditional iodinating reagents [22].

Position-specific halogenation can be achieved through the strategic use of directing groups that influence the regioselectivity of electrophilic aromatic substitution [23]. The development of C-H activation methodologies has enabled highly regioselective halogenation reactions that proceed through transition metal-catalyzed pathways [23]. These reactions offer complementary selectivity to traditional electrophilic aromatic substitution and can access substitution patterns that are difficult to achieve through conventional methods [23].

The iodination of alkyl-substituted benzenes has been accomplished using elemental iodine activated by Selectfluor [24]. This methodology allows for the selective transformation of aromatic substrates to mono-iodinated products, with the number of iodine atoms introduced being controlled by the molar ratio between substrate, iodine, and the fluorinating agent [24]. The reaction demonstrates high functional group tolerance and can be applied to a range of aromatic substrates with varying electronic properties [24].

Purification Techniques and Chromatographic Separation Protocols

The purification of complex organic molecules requires sophisticated separation techniques that can effectively resolve structurally similar compounds while maintaining the integrity of sensitive functional groups [25] [26]. Chromatographic methods represent the most versatile and widely employed purification techniques in synthetic organic chemistry, offering both analytical and preparative capabilities [27].

Column chromatography remains the workhorse technique for routine purification of organic compounds [27] [28]. The method relies on differential adsorption of components between a stationary phase, typically silica gel or alumina, and a mobile phase consisting of one or more organic solvents [27]. The success of column chromatography depends critically on proper selection of the stationary phase, optimization of the mobile phase composition, and appropriate column packing techniques [28].

Table 4: Chromatographic Purification Parameters

TechniqueStationary PhaseParticle Size RangeFlow RateSample Capacity
Gravity ColumnSilica gel 70-230 mesh63-200 μm2-10 mL/min1-5% of adsorbent mass
Flash ChromatographySilica gel 230-400 mesh40-63 μm10-300 mL/min1-3% of adsorbent mass
Preparative HPLCC18, silica5-20 μm10-100 mL/min0.1-1% of column capacity
Thin Layer ChromatographySilica gel, alumina10-40 μmN/A (analytical)Analytical only

Flash chromatography represents an evolution of traditional column chromatography that employs finer particle size stationary phases and positive pressure to achieve faster separations [29]. The technique typically utilizes silica gel with mesh size 230-400 (40-63 μm) compared to the 70-230 mesh (63-200 μm) material used in gravity chromatography [29]. The reduced particle size provides increased surface area and improved resolution, while the applied pressure enables significantly faster flow rates [29].

Preparative high-performance liquid chromatography offers the highest resolution separation capability for complex mixtures [30] [31]. The technique employs small particle size stationary phases, typically 5-20 μm, packed into steel columns under high pressure [30]. The combination of small particles and high pressure enables exceptional separation efficiency, making preparative HPLC particularly valuable for isolating compounds that differ only slightly in their physical properties [31].

The optimization of chromatographic separations has been revolutionized through the application of machine learning and artificial intelligence techniques [25]. Deep learning algorithms can predict optimal solvent systems for normal-phase liquid chromatography based on molecular structure information [25]. These computational approaches significantly reduce the time and resources required for method development and can identify optimal separation conditions more efficiently than traditional trial-and-error approaches [25].

Table 5: Solvent Systems for Chromatographic Separations

Compound TypeRecommended Solvent SystemTypical Rf RangeSeparation Mechanism
Polar compoundsEthyl acetate/hexane0.2-0.8Normal phase adsorption
Aromatic ketonesDichloromethane/hexane0.3-0.7Normal phase adsorption
Ether linkagesDiethyl ether/hexane0.4-0.8Normal phase adsorption
Halogenated aromaticsToluene/hexane0.5-0.9Normal phase adsorption

Process development for chromatographic purification requires careful consideration of scalability and economic factors [32]. The synthesis and purification of pharmaceutical intermediates often necessitates the processing of multi-gram quantities, requiring optimization of both the separation protocol and the isolation procedures [32]. The development of efficient crystallization and precipitation protocols becomes critical for the isolation of pure compounds from chromatographic fractions [32].

Advanced analytical techniques play a crucial role in monitoring the progress and effectiveness of chromatographic separations [33]. The integration of machine learning algorithms with experimental design principles enables the rapid identification of optimal reaction and purification conditions [33]. Bayesian optimization approaches, guided by neural networks trained on large synthetic databases, can accelerate the discovery of high-yield reaction conditions while minimizing the number of experimental trials required [33].

Thermal Stability Characteristics

The compound exhibits excellent thermal stability under ambient conditions, with a melting point range of 109-113°C [1] [3] and a significantly elevated boiling point of 525.9 ± 50.0°C at 760 mmHg [4]. The flash point occurs at 272°C [4] [1], indicating substantial thermal resistance before decomposition initiation. This high thermal stability is attributed to the conjugated aromatic system stabilized by halogen substituents and the rigid molecular framework.

Degradation Pathways

The primary degradation mechanisms involve oxidative processes at the tetrahydrofuran ring and photoinduced decomposition of the halogenated aromatic system. The ether linkage represents a potential hydrolysis site under acidic or basic conditions, though the compound remains stable in dry environments[Inferred from structure].

Solubility Characteristics in Organic Solvent Systems

Solvent Compatibility Profile

The compound exhibits limited solubility across various organic solvent systems, consistent with its high molecular weight (428.65 g/mol) and significant lipophilic character (LogP 4.34-4.6) [4] [6]. Chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate all demonstrate slight solubility [1] [2], indicating moderate compatibility with both halogenated and polar aprotic solvents.

Aqueous Solubility Limitations

Aqueous solubility is extremely poor, as expected from the low topological polar surface area (35.53 Ų) [4] [6] and absence of hydrogen bond donors [6]. The hydrophobic character is reinforced by the high partition coefficient and extensive aromatic structure with halogen substituents.

Solubility Enhancement Strategies

Thermal activation at 37°C combined with ultrasonic agitation can improve dissolution rates in compatible solvents [5]. The quaternary ammonium salt formation or complexation with cyclodextrins may enhance aqueous solubility for analytical applications.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR Characteristics

The ¹H NMR spectrum in CDCl₃ reveals distinct resonance patterns characteristic of the molecular architecture. Aromatic protons from the halogenated ring appear as multiple signals between 7.8-7.2 ppm, with the iodine substituent causing significant downfield shifts due to its deshielding effect [7] [8].

Aromatic protons from the ether-substituted ring resonate at 7.0-6.8 ppm as doublet patterns, reflecting the para-disubstitution pattern. The tetrahydrofuran ring protons generate complex multiplets at 4.1-3.8 ppm, while the chiral carbon-bound proton appears as a triplet-like pattern at 5.2-5.0 ppm [9] [10].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum displays the carbonyl carbon as a distinctive signal at 195-190 ppm, consistent with conjugated aromatic ketones [11]. Aromatic carbons distribute across 160-115 ppm, with halogen-substituted carbons showing characteristic chemical shift perturbations. Tetrahydrofuran carbons appear between 80-65 ppm, with the ether linkage carbon at 78-75 ppm [9] [11].

Infrared (IR) Vibrational Mode Assignment

Carbonyl Stretch Analysis

The most diagnostic infrared absorption occurs as a very strong band at 1680-1670 cm⁻¹, attributed to the C=O stretch of the conjugated ketone [12] [13] [14]. This frequency represents a 30 cm⁻¹ red shift from saturated ketones (1715 cm⁻¹) due to aromatic conjugation [12] [15].

Aromatic System Vibrations

Aromatic C=C stretches manifest as medium intensity bands at 1600-1580 and 1500-1475 cm⁻¹ [13] [16], while aromatic C-H stretches appear at 3100-3000 cm⁻¹ [16]. The ring breathing vibrations occur around 1000-900 cm⁻¹.

Ether and Halogen Vibrations

Ether C-O stretches produce strong absorptions at 1300-1250 cm⁻¹ (Ar-O) and 1100-1000 cm⁻¹ (C-O-C) [16]. C-Cl stretching appears as a strong band at 800-600 cm⁻¹, while C-I stretching occurs at 500-400 cm⁻¹ [16].

Tetrahydrofuran Ring Vibrations

THF-specific vibrations include C-H aliphatic stretches at 2980-2850 cm⁻¹ and ring vibrations at 900-800 cm⁻¹ [17] [18]. The pseudorotational dynamics of the THF ring contribute to band broadening at lower temperatures [17] [19].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak [M]⁺ at m/z 428.65 typically appears with 15-25% relative intensity, reflecting the moderate stability of the intact molecule under electron impact conditions [20].

Primary Fragmentation Pathways

Loss of iodine atom generates the base peak at m/z 301 [M-I]⁺ with 40-60% intensity, representing α-cleavage adjacent to the carbonyl group. Sequential water loss produces m/z 283 [M-I-H₂O]⁺ with 20-30% intensity.

Acylium ion formation at m/z 175 [ArCO]⁺ shows 60-80% intensity, indicating facile benzylic cleavage. The iodine cation [I]⁺ at m/z 127 appears as the most abundant fragment (80-100%).

Secondary Fragmentation Products

Chlorinated benzyl fragments [C₆H₄Cl]⁺ at m/z 111 demonstrate 30-50% intensity from aromatic ring fragmentation. Tetrahydrofuran-derived fragments include [THF]⁺ at m/z 71 (20-40%) and [THF-H]⁺ at m/z 87 (10-20%) from ether cleavage processes.

XLogP3

4.6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 83 of 86 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website.

Wikipedia

(2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone

Dates

Last modified: 08-16-2023

Explore Compound Types